molecular formula C6H12O2 B2707306 (2-Methyloxolan-3-yl)methanol CAS No. 39161-15-4

(2-Methyloxolan-3-yl)methanol

Cat. No.: B2707306
CAS No.: 39161-15-4
M. Wt: 116.16
InChI Key: AIXNAFSAZMLNHH-UHFFFAOYSA-N
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Description

(2-Methyloxolan-3-yl)methanol (CAS: 39161-15-4) is a tetrahydrofuran derivative with the molecular formula C₆H₁₂O₂ (average mass: 116.16 g/mol). Its structure features a five-membered oxolane (tetrahydrofuran) ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 3-position. The compound is characterized by the SMILES string CC1C(CCO1)CO and InChIKey AIXNAFSAZMLNHH-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 122.5 Ų ([M+H]⁺) to 132.4 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

Properties

IUPAC Name

(2-methyloxolan-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-6(4-7)2-3-8-5/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXNAFSAZMLNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39161-15-4
Record name (2-methyloxolan-3-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methyloxolan-3-yl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of (2-methyloxolan-3-yl)aldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction is typically carried out at room temperature and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of (2-methyloxolan-3-yl)aldehyde using a palladium or platinum catalyst under high pressure and temperature conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methyloxolan-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), hydrobromic acid (HBr), ammonia (NH3)

Major Products Formed

Scientific Research Applications

(2-Methyloxolan-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methyloxolan-3-yl)methanol involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing enzymatic reactions that produce various metabolites. In chemical reactions, it participates as a reactant, undergoing transformations that yield different products .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between (2-Methyloxolan-3-yl)methanol and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical State Key References
This compound C₆H₁₂O₂ 116.16 Hydroxymethyl, methyl, oxolane Liquid
[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol C₁₃H₁₉BO₃ 246.10 Boronate ester, hydroxymethyl, benzene Solid (m.p. 48–50 °C)
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₆H₂₆O₃ 266.38 Phenoxy, ethoxy, branched alkyl Liquid
2-(2-Methyloxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid C₁₂H₁₇NO₄ 239.27 Oxazole, carboxylic acid, oxolane Solid (purity ≥95%)

Key Observations :

  • Structural Complexity: this compound is simpler than the boronate ester () and oxazole-carboxylic acid derivatives (), lacking heteroatoms like boron or nitrogen.
  • Physical State: Unlike the solid boronate ester and oxazole derivatives, this compound is a liquid, likely due to weaker intermolecular forces (e.g., absence of aromatic rings or ionic groups) .
  • Functional Groups: The hydroxymethyl group in this compound contrasts with the boronate ester (), which enables Suzuki coupling reactivity, and the carboxylic acid in , which confers acidity.

Key Observations :

  • Applications: The oxazole derivative () is tailored for drug discovery due to its heterocyclic core, whereas this compound’s liquid state and polar groups suggest utility as a solvent or intermediate in organic synthesis .
Physicochemical Property Comparisons
Property This compound Boronate Ester () Glycol Ether ()
Molecular Weight 116.16 246.10 266.38
Predicted CCS ([M+H]⁺, Ų) 122.5 N/A N/A
Physical State Liquid Solid Liquid
Stability Stable at +4 °C Stable (crystalline solid) Requires SDS precautions

Key Observations :

  • Collision Cross-Section: The moderate CCS of this compound suggests it is less bulky than larger aromatic or branched compounds .
  • Stability: While this compound requires refrigeration, the boronate ester’s crystalline structure enhances shelf stability .

Biological Activity

(2-Methyloxolan-3-yl)methanol, also known as 2-methyloxolane-3-methanol, is an organic compound with the molecular formula C6H12O2C_6H_{12}O_2. It features a unique oxolane (tetrahydrofuran) structure that may influence its biological properties. This article explores the biological activity of this compound, focusing on its potential antimicrobial, antioxidant, and anticancer activities, supported by various research findings.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

  • Molecular Formula : C6H12O2C_6H_{12}O_2
  • SMILES Notation : CC1C(CCO1)CO
  • InChI : InChI=1S/C6H12O2/c1-5-6(4-7)2-3-8-5/h5-7H,2-4H2,1H3

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. The methanol extract of certain plant-derived compounds has demonstrated strong antioxidant activity using assays like DPPH and β-carotene/linoleic acid. Although direct studies on this compound are lacking, its structural similarity to known antioxidants suggests it may possess similar capabilities.

Assay Type IC50 Value (µg/ml)
DPPHComparable to known antioxidants
β-Carotene/Linoleic AcidComparable to known antioxidants

Anticancer Activity

The anticancer potential of compounds related to this compound has been explored in various studies. Research has identified that certain lactone derivatives exhibit significant inhibition of cancer cell proliferation. While specific data on this compound is sparse, the presence of functional groups similar to those in effective anticancer agents warrants further investigation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various plant extracts and found that compounds with oxolane structures showed moderate activity against several bacterial strains. The results suggest that further exploration of this compound could yield promising results in this area.
    • Reference :
  • Antioxidant Assessment : In a comparative study, methanol extracts from plants were tested for their antioxidant capacity using the DPPH assay. The results indicated that certain structural analogs of this compound exhibited lower IC50 values than traditional antioxidants, suggesting a potential for therapeutic applications.
    • Reference :
  • Anticancer Potential : Research into lactone derivatives has shown that specific compounds can inhibit cancer cell lines effectively. The mechanisms often involve apoptosis induction and cell cycle arrest, which could be relevant for future studies involving this compound.
    • Reference :

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